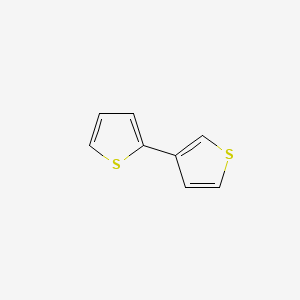

2,3'-Bithiophene

Vue d'ensemble

Description

2,3'-Bithiophene is an organic compound that has gained significant attention in the scientific community due to its unique properties and potential applications. It is a heterocyclic aromatic compound that consists of two thiophene rings fused together. In

Applications De Recherche Scientifique

Synthesis of Carbon Nanotubes and Carbon-Carbon Composites

2,3’-Bithiophene has been assessed as a novel sulfur-based promoter for the growth of single-walled carbon nanotubes (SWCNTs) in the aerosol (floating catalyst) CVD method . It has been found to enhance the carbon nanotube yield and decrease the equivalent sheet resistance of the films . This makes 2,3’-Bithiophene an attractive promoter for the production of carbon nanotubes .

Production of Hierarchical Composite Thin Films

The relatively high concentrations and low-temperature stability of 2,3’-Bithiophene result in non-catalytical decomposition, leading to the formation of pyrolytic carbon deposits . These deposits appear as few-layer graphene structures . Thus, 2,3’-Bithiophene pyrolysis opens a route for the cheap production of hierarchical composite thin films comprising carbon nanotubes and few-layer graphene . These might be of practical use for hierarchical adsorbents, protective membranes, or electrocatalysis .

Synthesis of Diverse 2,2’-Bithiophene Derivatives

New catalytically or high-pressure activated reactions and routes, including coupling, double bond migration in allylic systems, and various types of cycloaddition and dihydroamination have been used for the synthesis of novel bithiophene derivatives . These derivatives have one, two, or six bithiophenyl moieties .

Applications in Organic Electronics

Organic and organometallic systems containing thiophene, bithiophene, or oligothiophene moieties are used in organic electronics . They are still intensively investigated in OLED , organic field-effect transistor , and solar cell technology.

Applications in Medicine and Pharmaceutical Science

2,2’-Bithiophene derivatives have been tested as markers of cell lesions in Alzheimer’s disease .

Synthesis of Small Molecules and Polymer Semiconductors

2,2’-Bithiophene is used as a precursor in the preparation of 5,5’-bis (trimethylstannyl)-2,2’-bithiophene, which is used for the synthesis of small molecules and polymer semiconductors for organic field-effect transistor (OFETs), organic light-emitting diode (OLED), Plastic Light Emitting Diode (PLED), and Organic Photovoltaic (OPV) applications .

Mécanisme D'action

Target of Action

2,3’-Bithiophene is a heterocyclic aromatic compound that is primarily used in the field of organic electronics . The primary targets of 2,3’-Bithiophene are the electronic and optoelectronic devices where it is used as a building block . It is also found in certain plants belonging to the family Asteraceae, where it acts as a part of the chemical defense mechanism .

Mode of Action

The mode of action of 2,3’-Bithiophene is primarily through its interaction with other components in electronic and optoelectronic devices . In these applications, it contributes to the tuning of the band gap and displays diverse potential applications ranging from OLEDs, OFETs, and solar cells . In plants, it is produced as part of the chemical defense mechanism, where it can behave as repellents, act as toxic substances, or have anti-nutritional effects on herbivores .

Biochemical Pathways

In plants, 2,3’-Bithiophene is derived from polyacetylenes, which can be stored in plant tissues or released into the soil . The proportion of thiophenes found in different parts of a plant can vary considerably based on the type of plant . For example, no thiophenes can be found in the shoots of achenes, with bithienyls and traces of 5-(but-3-en-1-ynyl)-2,2’-bithiophene (BBT) being identified as the major chemicals in this case .

Result of Action

The result of the action of 2,3’-Bithiophene is primarily seen in its applications in electronic and optoelectronic devices . It contributes to the tuning of the band gap and displays diverse potential applications ranging from OLEDs, OFETs, and solar cells . In plants, it can behave as repellents, act as toxic substances, or have anti-nutritional effects on herbivores .

Propriétés

IUPAC Name |

2-thiophen-3-ylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6S2/c1-2-8(10-4-1)7-3-5-9-6-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILQGHVXNYGLZSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50178788 | |

| Record name | 2,3'-Bithiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50178788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3'-Bithiophene | |

CAS RN |

2404-89-9 | |

| Record name | 2,3'-Bithiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002404899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3'-Bithiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50178788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

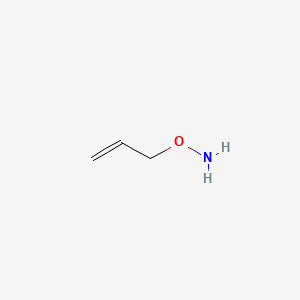

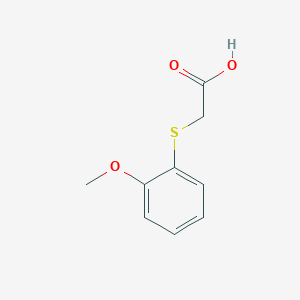

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-Chlorophenyl)carbamoyl]benzoic acid](/img/structure/B1606570.png)